1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c20-16-10-8-15(9-11-16)13-19(22)21-12-4-5-17(21)14-25(23,24)18-6-2-1-3-7-18/h1-3,6-11,17H,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOAIPRSYJLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions involving 4-fluorobenzyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-{2-[(Benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine Moieties
Compounds sharing the pyrrolidine-ethanone core but differing in substituents include:
Key Observations :
- The unsubstituted pyrrolidine-ethanone (from ) has lower molecular weight and simpler synthesis, but lacks the target compound’s bioactivity-enhancing groups.
- Compound 119 () demonstrates high synthetic yield (99%) due to efficient reductive amination, but its hydroxymethyl group may reduce membrane permeability compared to the benzenesulfonylmethyl group.
- The dimethylpyrrole analog () shows increased steric bulk, which could hinder binding to flat enzymatic pockets compared to the target’s planar benzenesulfonyl group.
Impact of Sulfonyl vs. Other Sulfur-Containing Groups
Sulfur-containing groups modulate electronic properties and solubility:
Key Observations :
- Methylsulfonyl (as in 3e, ) increases polarity and metabolic stability compared to sulfanyl groups (). The target’s benzenesulfonyl group likely offers similar stability but higher lipophilicity than methylsulfonyl.
- Sulfanyl groups () may confer redox activity, which is absent in the target’s sulfonyl group.
Role of Fluorophenyl Substituents
Fluorine’s impact on physicochemical and binding properties:
Key Observations :
- The para-fluorophenyl group (common in and ) enhances electronegativity and resistance to oxidative metabolism.
- The target’s fluorophenyl group likely improves binding to hydrophobic pockets compared to non-fluorinated analogs (e.g., compound 119 in ).
Comparative Physicochemical Properties
Key Observations :
- Methylsulfonyl () and benzenesulfonyl groups both enhance metabolic stability relative to non-sulfonylated compounds.
Biological Activity
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one, a compound featuring a pyrrolidine moiety and a benzenesulfonyl group, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Key areas of interest include:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of specific oncogenic pathways.
- Antimicrobial Properties : The sulfonyl group is often associated with enhanced antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
- Neuropharmacological Effects : Given the presence of the pyrrolidine ring, this compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurochemical pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A study published in Cancer Research demonstrated that derivatives of benzenesulfonyl-pyrrolidine compounds significantly inhibited tumor growth in xenograft models, suggesting that similar effects might be anticipated for our compound .
- Antimicrobial Efficacy : In a recent investigation into sulfonamide derivatives, it was found that these compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential pathway for further exploration with our compound .
Data Table: Biological Activity Summary
Future Directions
Further research is warranted to elucidate the specific biological pathways influenced by this compound. Key areas for future studies include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To clarify the molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
